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molecular formula C8H7IO2 B1607560 1-(4-Hydroxy-3-iodophenyl)ethanone CAS No. 62615-24-1

1-(4-Hydroxy-3-iodophenyl)ethanone

Cat. No. B1607560
M. Wt: 262.04 g/mol
InChI Key: SJRAJHOOMLHHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399672B2

Procedure details

4.08 g (corresponding to 30.0 mmol) of 4′-hydroxyacetophenone was dissolved in 250 mL of 28% aqueous ammonium solution, and a solution of 7.61 g (corresponding to 30.0 mmol) of iodine and 24.3 g (corresponding to 146 mmol) of potassium iodide in 60 mL of water was added thereto. The resulting solution was stirred at room temperature for 22.5 hours. After the completion of the reaction, the reaction mixture was concentrated, diluted with water, and then extracted three times with ethyl acetate. The combined ethyl acetate layers were washed once with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and concentrated. To the resulting concentrates, 60 mL of water and 40 mL of 8 mol/L sodium hydroxide solution were added, sufficiently mixed, and filtered to remove insoluble matters. Then, conc. hydrochloric acid was added to the filtrate to make it acidic, and the precipitates were filtered and dried under reduced pressure. The resulted precipitates were dissolved in a mixed solution of chloroform and ethyl acetate, and then water was added thereto, and extracted with chloroform for five times. The combined chloroform layers were dried over anhydrous sodium sulfate, and then the solvent was distilled under reduced pressure, to obtain 4.00 g (corresponding to 15.3 mmol) of 4′-hydroxy-3′-iodoacetophenone (FIG. 3, Step 4).
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[I:11]I.[I-].[K+]>[NH4+].O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[I:11] |f:2.3|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
[NH4+]
Step Two
Name
Quantity
7.61 g
Type
reactant
Smiles
II
Name
Quantity
24.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 22.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting concentrates, 60 mL of water and 40 mL of 8 mol/L sodium hydroxide solution were added
ADDITION
Type
ADDITION
Details
sufficiently mixed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
ADDITION
Type
ADDITION
Details
Then, conc. hydrochloric acid was added to the filtrate
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulted precipitates
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in a mixed solution of chloroform and ethyl acetate
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform for five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
22.5 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)=O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.3 mmol
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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